2-Amino-2-T-butylpropanoic acid hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

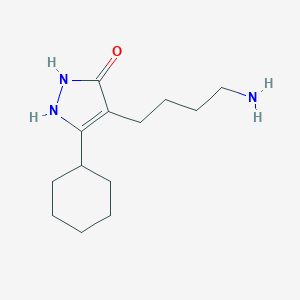

“2-Amino-2-T-butylpropanoic acid hcl” is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-T-butylpropanoic acid hcl” is represented by the formula C7H16ClNO2 . This indicates that the compound consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-T-butylpropanoic acid hcl” include a molecular weight of 181.66 . The compound has a molecular formula of C7H16ClNO2 . Unfortunately, specific information about its boiling point, storage conditions, and other physical and chemical properties was not found in the search results.

科学研究应用

Summary of the Application

The solubility of amino acids and peptides in aqueous 2-propanol solutions is crucial in the biochemical industry. The final products are used in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process .

Methods of Application or Experimental Procedures

In this study, the solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined. Additionally, the pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analysed using X-ray diffraction .

Results or Outcomes

The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction. Exceptions were found for amino acids with aromatic substituents, L-phenylalanine and L-tyrosine .

2. Preparation of t-Butyl Nα-Protected Amino Acid Esters

Summary of the Application

t-Butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Results or Outcomes

The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

3. Pharmaceutical and Food Grade Compounds

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

4. Characterization and Application in Indium Extraction

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

属性

IUPAC Name |

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCUDOXXKKKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-T-butylpropanoic acid hcl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

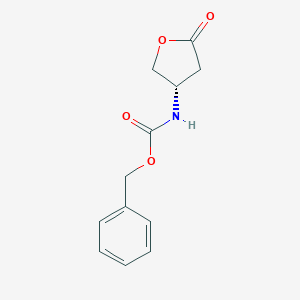

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

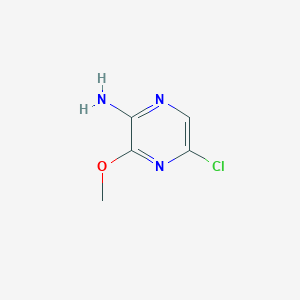

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

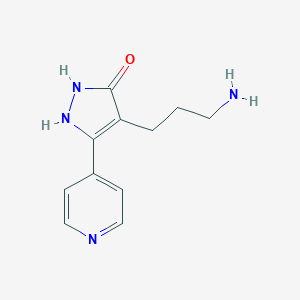

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)